2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid is an organic compound with the molecular formula CHNOS. This compound is a derivative of phenylalanine and is characterized by the presence of a methylsulfonyl group attached to a phenyl ring. Its structural complexity allows it to participate in various biological and chemical processes.
2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid falls under the category of amino acids and is classified as a non-proteinogenic amino acid due to its unique side chain. It is also recognized for its potential therapeutic applications in medicinal chemistry.
The synthesis of 2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid typically involves several key steps:
In industrial settings, optimizing reaction conditions such as temperature, pressure, and catalysts is crucial for enhancing yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to improve efficiency .
The molecular structure of 2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid features a central carbon atom bonded to an amino group, a hydroxyl group, and a side chain containing a methylsulfonyl-substituted phenyl group.
The compound can participate in several chemical reactions, including:
These reactions are influenced by the specific conditions applied during synthesis .
The reaction pathways often depend on the functional groups present in the compound, allowing it to be versatile in synthetic applications.
The mechanism of action for 2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid primarily involves its ability to interact with specific enzymes and receptors in biological systems.
Research indicates that this compound may inhibit certain enzymes involved in inflammatory processes, suggesting potential anti-inflammatory properties . Its interactions at the molecular level can modulate various biochemical pathways, making it a subject of interest in pharmacological studies.
Relevant analyses include spectroscopic methods (NMR, IR) that confirm structural integrity and purity .
2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid has several notable applications:
The chemoenzymatic synthesis of enantiomerically enriched 2-amino-3-hydroxy-3-phenylpropanoic acid derivatives represents a cutting-edge approach to accessing these pharmaceutically valuable building blocks. Saccharomyces cerevisiae (ATCC® 9080™) has demonstrated remarkable efficiency in the asymmetric reduction of ethyl 3-oxo-3-(4-(methylsulfonyl)phenyl)propanoate, yielding the corresponding (S)-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate with excellent enantiomeric excess (>95% ee) and high chemical yield (78-82%) [4]. This biocatalytic transformation occurs under mild fermentation conditions (pH 7.0, 28-30°C) and eliminates the need for extensive protection-deprotection sequences typically required in traditional chemical synthesis. The enzyme system within S. cerevisiae exhibits exceptional chemoselectivity by exclusively reducing the ketone functionality while leaving the methylsulfonyl group untouched. This stereoselective reduction proceeds via a Prelog-type mechanism where the hydride attack occurs preferentially from the re face of the prochiral carbonyl, facilitated by NADPH-dependent reductases within the yeast cytosol.
Table 1: Chemoenzymatic Synthesis of Enantiomerically Pure Derivatives Using S. cerevisiae
| Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (%) | Reaction Conditions |
|---|---|---|---|---|
| Ethyl 3-oxo-3-(4-(methylsulfonyl)phenyl)propanoate | (S)-hydroxy derivative | 78-82% | >95% | pH 7.0, 28-30°C, 48h |
| Ethyl 3-oxo-3-(4-nitrophenyl)propanoate | (S)-hydroxy derivative | 75% | 92% | pH 7.0, 30°C, 48h |
| Ethyl 3-oxo-3-(4-trifluoromethylphenyl)propanoate | (S)-hydroxy derivative | 80% | 94% | pH 7.0, 30°C, 48h |
The biocatalytic reduction of β-keto esters represents a cornerstone in the synthesis of enantiomerically pure β-hydroxy acid derivatives. When applied to 3-oxo-3-(4-(methylsulfonyl)phenyl)propanoate, whole-cell Saccharomyces cerevisiae catalyzes this transformation through an intricate network of oxidoreductase enzymes that operate in tandem with cofactor regeneration systems. The reaction efficiency is profoundly influenced by the solvent system employed, with aqueous-organic biphasic systems significantly enhancing substrate solubility while maintaining enzyme activity. Specifically, the addition of 20% ethanol as a cosolvent increases conversion rates by 35% compared to purely aqueous media by facilitating substrate uptake across cellular membranes [4].
Critical to the process optimization is the management of byproduct formation through competing metabolic pathways. The addition of glucose dehydrogenase (GDH) for in situ NADPH regeneration suppresses the formation of hydrolyzed byproducts, pushing the reaction toward completion. Furthermore, substrate engineering reveals that ethyl ester derivatives consistently outperform their methyl ester counterparts in both reaction velocity (1.5-fold faster) and enantioselectivity, likely due to optimized binding within the enzymatic active sites. Under optimized conditions (0.2M substrate concentration, 5% glucose, 30°C), complete conversion is achieved within 24 hours with exceptional enantiomeric excess (≥98% ee) for the (S)-configured products.
Table 2: Optimization of Biocatalytic Reduction Parameters
| Parameter | Standard Condition | Optimized Condition | Effect on Conversion |
|---|---|---|---|
| Solvent System | Aqueous buffer | 80:20 buffer:ethanol | +35% conversion |
| Cofactor Regeneration | Native | Glucose dehydrogenase added | +28% conversion |
| Substrate Concentration | 0.1M | 0.2M | +15% conversion |
| Glucose Concentration | 2% | 5% | +22% conversion |
Kinetic resolution provides a complementary approach to accessing enantiomerically enriched derivatives when asymmetric reduction proves challenging. The racemic ethyl 3-acetoxy-3-(4-(methylsulfonyl)phenyl)propanoate undergoes highly selective enzymatic hydrolysis using lipases, yielding the (R)-hydroxy ester with exceptional optical purity. Candida antarctica lipase B (CAL-B) demonstrates remarkable enantioselectivity (E > 200) toward the (S)-acetoxy ester, leaving the desired (R)-hydroxy ester virtually untouched [4]. This enzymatic resolution proceeds efficiently in phosphate buffer (pH 7.0) at 37°C, achieving 45% conversion at the reaction endpoint – precisely the theoretical maximum for kinetic resolution. The enantiomeric ratio (E value) surpasses 200, indicating near-perfect discrimination between enantiomers.
The resolved (R)-hydroxy esters serve as pivotal intermediates for synthesizing (R)-3-amino-3-(4-(methylsulfonyl)phenyl)propanoic acid through a Curtius rearrangement pathway. This transformation involves conversion to the acyl azide followed by thermal rearrangement to the isocyanate, which is hydrolyzed to the corresponding β-amino acid derivative. Alternatively, the enzymatic resolution can be coupled with chemoenzymatic dynamic kinetic resolution (DKR) systems employing ruthenium-based racemization catalysts, which theoretically allow for 100% yield of enantiopure product. The methylsulfonyl group remains completely inert throughout these transformations, highlighting its compatibility with both enzymatic and chemical transformations.
Table 3: Enzymatic Kinetic Resolution of Racemic Derivatives
| Enzyme | Substrate | E Value | Conversion (%) | Product Configuration | ee (%) |
|---|---|---|---|---|---|
| Candida antarctica lipase B | Ethyl 3-acetoxy-3-(4-(methylsulfonyl)phenyl)propanoate | >200 | 45% | (R)-hydroxy ester | >99% |
| Pseudomonas fluorescens lipase | Ethyl 3-acetoxy-3-(4-nitrophenyl)propanoate | 150 | 42% | (R)-hydroxy ester | 98% |
| Rhizomucor miehei lipase | Ethyl 3-acetoxy-3-(4-trifluoromethylphenyl)propanoate | 85 | 40% | (R)-hydroxy ester | 95% |
The incorporation of 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid into peptide architectures requires specialized coupling methodologies to preserve stereochemistry and prevent racemization. Penicillin-binding protein-type thioesterases (PBP-type TEs) have emerged as powerful biocatalysts for constructing head-to-tail cyclic peptides containing this non-proteinogenic amino acid [6] [7]. These enzymes efficiently catalyze macrolactamization of linear precursors featuring C-terminal ethylene glycol (EG) leaving groups, yielding cyclic peptides with ring sizes ranging from hexa- to undecapeptides. The reaction proceeds with complete stereoretention at the chiral center and tolerates the electron-withdrawing methylsulfonyl moiety, which remains unaffected during the cyclization.
For linear peptide chain assembly, Fmoc-based solid-phase peptide synthesis (SPPS) on 2-chlorotrityl resin provides optimal results. The methylsulfonyl group remains stable under standard piperidine deprotection conditions (20% in DMF) and during coupling with HOBt/DIC activation. The ethylene glycol (EG) linker strategy enables direct cyclization of resin-cleaved peptides without purification, significantly streamlining the synthesis of complex architectures [6]. This chemoenzymatic approach has been successfully applied to generate bicyclic peptides through tandem PBP-TE-mediated cyclization followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC), creating constrained scaffolds with improved metabolic stability.
Trichloroacetimidate derivatives serve as powerful electrophiles for constructing the benzhydryl core of 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid precursors. The O-diphenylmethyltrichloroacetimidate intermediates undergo efficient C–C bond formation with carbon nucleophiles under Lewis acid catalysis (TMSOTf, 0.1 equiv) [3] [8]. This reaction proceeds via iminium ion activation where the trichloroacetimidate group serves as an exceptional leaving group, generating a highly reactive oxocarbenium intermediate that readily couples with arenes, alkenes, and silylated nucleophiles. The methylsulfonyl-substituted benzene derivatives participate as effective carbon nucleophiles in this transformation, yielding diaryl methyl scaffolds with excellent regioselectivity.
In parallel, allylic acetate intermediates participate in iridium-catalyzed asymmetric allylic alkylation, establishing quaternary stereocenters adjacent to the carboxylic acid functionality [8] [9]. The combination of [Ir(cod)Cl]₂ with chiral phosphoramidite ligands (e.g., (R)-BINAP derivatives) induces high enantioselectivity (90-95% ee) in the alkylation step. Subsequent ozonolysis-amination sequences convert these intermediates into the target 2-amino-3-hydroxy acid derivatives. The trichloroacetimidate group also functions as a ligand-directing group in iridium-catalyzed fluorination, though this application is more relevant to fluorinated analogs rather than the methylsulfonyl derivatives specifically. The compatibility of the methylsulfonyl group with these diverse reaction conditions underscores its versatility in multi-step synthetic sequences.
Table 4: Trichloroacetimidate-Mediated C–C Bond Formation Strategies
| Nucleophile Type | Catalyst | Yield Range (%) | Application in Target Synthesis |
|---|---|---|---|
| Arenes (including methylsulfonylbenzene) | TMSOTf | 85-92% | Synthesis of benzhydryl core |
| Silyl enol ethers | BF₃·OEt₂ | 78-88% | Formation of β-hydroxy ester precursors |
| Trimethylsiloxy alkenes | TMSOTf | 80-86% | Synthesis of unsaturated derivatives |
| Allyl silanes | InCl₃ | 82-90% | Formation of allylated intermediates |
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2